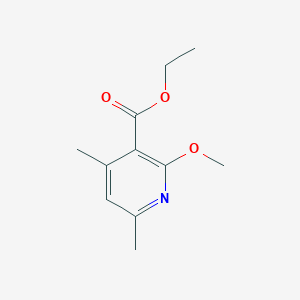

Ethyl 2-methoxy-4,6-dimethylnicotinate

Descripción

Ethyl 2-methoxy-4,6-dimethylnicotinate is a nicotinic acid derivative featuring a pyridine core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2, 4, and 6, respectively, and an ethyl ester at position 3.

Propiedades

IUPAC Name |

ethyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-5-15-11(13)9-7(2)6-8(3)12-10(9)14-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRMWBOVHQQDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448424 | |

| Record name | ethyl 2-methoxy-4,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112463-87-3 | |

| Record name | ethyl 2-methoxy-4,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-4,6-dimethylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Williamson ether synthesis, where 2-methoxy-4,6-dimethylnicotinic acid is first converted to its corresponding alkoxide, which then reacts with ethyl halide to form the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methoxy-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ethyl iodide (EtI).

Major Products Formed

Oxidation: Formation of 2-methoxy-4,6-dimethylnicotinic acid.

Reduction: Formation of 2-methoxy-4,6-dimethylnicotinol.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-methoxy-4,6-dimethylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of ethyl 2-methoxy-4,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparación Con Compuestos Similares

Substituent Variations in Nicotinate Derivatives

The compound’s closest analogs differ in substituent type, position, or functional groups. Key examples include:

Key Observations :

- Electronic Effects: The methoxy group in Ethyl 2-methoxy-4,6-dimethylnicotinate is electron-donating, enhancing aromatic ring stability. In contrast, nitro or nitrile groups (e.g., in Ethyl 4,6-dihydroxy-5-nitronicotinate or 2-methoxy-4,6-diphenylnicotinonitrile) are electron-withdrawing, increasing electrophilicity and reactivity .

- Steric Influence: Bulkier substituents (e.g., diphenyl groups in 2-methoxy-4,6-diphenylnicotinonitrile) hinder molecular interactions compared to smaller methyl or methoxy groups .

Reactivity Trends :

- Hydrolysis Sensitivity : Esters (e.g., this compound) are more prone to hydrolysis than amides or nitriles under acidic/basic conditions .

- Global Reactivity Descriptors: For 2-methoxy-4,6-diphenylnicotinonitrile, conceptual density functional theory (CDFT) calculations reveal a high electrophilicity index (ω = 4.72 eV), suggesting strong electron-accepting capacity, whereas methoxy-methyl-substituted esters likely exhibit lower electrophilicity due to electron-donating groups .

Actividad Biológica

Ethyl 2-methoxy-4,6-dimethylnicotinate (EMDN) is a compound derived from nicotinic acid and has garnered attention for its potential biological activities. This article delves into the biological properties of EMDN, including its antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EMDN is characterized by its unique structure, which includes a methoxy group and two methyl groups on the pyridine ring. Its chemical formula is C12H15N2O2, and it has a molecular weight of 219.26 g/mol. The presence of these functional groups may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EMDN. In particular, it has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The effectiveness of EMDN can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a substance that inhibits microbial growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results suggest that EMDN exhibits stronger antifungal activity compared to its antibacterial effects.

The mechanism by which EMDN exerts its antimicrobial effects involves interaction with microbial membranes and metabolic pathways. Studies indicate that EMDN may disrupt the integrity of the cell membrane, leading to cell lysis. Additionally, it may inhibit key enzymes involved in metabolic processes, further contributing to its antimicrobial efficacy.

Case Studies

- In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with EMDN significantly reduced bacterial load in tissues compared to untreated controls. The compound was administered at a dosage of 10 mg/kg body weight for seven days.

- Synergistic Effects : Research has shown that when combined with other antibiotics, such as ampicillin, EMDN enhances the overall antibacterial effect. This synergy could be beneficial in treating resistant bacterial infections.

Safety and Toxicology

While EMDN exhibits promising biological activity, safety evaluations are crucial. Toxicological assessments have indicated that EMDN has a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. Further studies are needed to evaluate long-term effects and potential side effects in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.